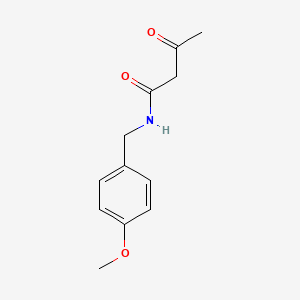

N-(4-Methoxybenzyl)Acetoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)7-12(15)13-8-10-3-5-11(16-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKPKZKOIQYSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966003 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51719-12-1 | |

| Record name | NSC96631 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(4-Methoxyphenyl)methyl]-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies

Hydrolysis Pathways of the Acetoacetamide (B46550) Moiety

The amide bond within the acetoacetamide moiety of N-(4-methoxybenzyl)acetoacetamide is susceptible to cleavage under both acidic and basic conditions through hydrolysis. This reaction breaks the molecule into two smaller components.

Acidic Hydrolysis: Mechanisms and Resulting Cleavage Products (e.g., 4-Methoxybenzylamine (B45378), Acetoacetic Acid)

Under acidic conditions, typically facilitated by heating with a strong acid such as hydrochloric acid (HCl), the amide bond of this compound undergoes hydrolysis. The reaction mechanism begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. Following the attack, a series of proton transfers leads to the formation of a tetrahedral intermediate. This intermediate then collapses, cleaving the carbon-nitrogen bond to yield 4-methoxybenzylamine and acetoacetic acid as the final products. researchgate.netscientificupdate.com

Basic Hydrolysis: Mechanisms and Resulting Cleavage Products (e.g., Sodium Salt of Acetoacetic Acid, 4-Methoxybenzylamine)

In the presence of a strong base like sodium hydroxide (B78521) (NaOH), the hydrolysis of this compound follows a different mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon. scientificupdate.com This process also proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the amide bond. Under these basic conditions, the resulting acetoacetic acid is deprotonated to form its corresponding salt, such as the sodium salt of acetoacetic acid, alongside the liberation of 4-methoxybenzylamine. researchgate.netnih.gov

| Condition | Reagents | Major Products | General Mechanism |

|---|---|---|---|

| Acidic Hydrolysis | Strong Acid (e.g., HCl), Heat | 4-Methoxybenzylamine, Acetoacetic Acid | Protonation of carbonyl oxygen followed by nucleophilic water attack. researchgate.netscientificupdate.com |

| Basic Hydrolysis | Strong Base (e.g., NaOH) | 4-Methoxybenzylamine, Sodium Salt of Acetoacetic Acid | Nucleophilic attack by hydroxide ion on the carbonyl carbon. researchgate.netscientificupdate.com |

Reduction Reactions of the Ketone Moiety

The ketone group in this compound can be reduced using various hydride-donating reagents. The nature of the reducing agent determines the extent of the reduction, allowing for either selective or comprehensive transformation of the molecule.

Selective Reduction to Secondary Alcohols (e.g., N-(4-methoxybenzyl)-3-hydroxybutanamide via NaBH4)

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that chemoselectively reduces ketones in the presence of less reactive functional groups like amides. nih.govrsc.org When this compound is treated with NaBH₄, typically in a protic solvent like methanol (B129727) at room temperature, the ketone is selectively reduced to a secondary alcohol. researchgate.netnih.gov The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate which is then protonated by the solvent to yield the final product, N-(4-methoxybenzyl)-3-hydroxybutanamide. researchgate.netorganic-chemistry.orgchemrxiv.org

Comprehensive Reduction Pathways (e.g., N-(4-methoxybenzyl)-3-aminobutan-1-ol via LiAlH4)

In contrast to the selectivity of NaBH₄, lithium aluminum hydride (LiAlH₄) is a much more powerful and less selective reducing agent. acs.orgwikipedia.orgacs.org It is capable of reducing both the ketone and the amide functional groups within the this compound molecule. researchgate.netwikipedia.org The reaction, which must be carried out in an anhydrous aprotic solvent like ether or tetrahydrofuran (B95107) (THF), reduces the ketone to a secondary alcohol and the amide to a secondary amine. acs.orgacs.org This comprehensive reduction transforms this compound into N-(4-methoxybenzyl)-3-aminobutan-1-ol, following an acidic workup to neutralize the reaction and protonate the intermediate alkoxides and amides. researchgate.net

| Reaction Type | Reagent | Solvent/Conditions | Product | Key Feature |

|---|---|---|---|---|

| Selective Reduction | Sodium Borohydride (NaBH₄) | Methanol, Room Temp. | N-(4-methoxybenzyl)-3-hydroxybutanamide | Reduces only the ketone. researchgate.netnih.gov |

| Comprehensive Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | N-(4-methoxybenzyl)-3-aminobutan-1-ol | Reduces both the ketone and the amide. researchgate.netwikipedia.org |

Oxidation Reactions and Derived Products

The this compound molecule possesses several sites that can undergo oxidation. While specific oxidation studies on this exact compound are not extensively detailed in the literature, the reactivity of the β-keto amide functional group suggests several potential transformation pathways.

One possible reaction is the α-hydroxylation of the active methylene (B1212753) group (the carbon between the two carbonyls). Reagents such as magnesium monoperphthalate (MMPP) have been used for the direct α-hydroxylation of β-keto amides. researchgate.net Another potential transformation is the oxidation of the ketone itself. A classic reaction for this is the Baeyer-Villiger oxidation, which uses peroxyacids (like m-CPBA) to convert a ketone into an ester. organic-chemistry.orgwikipedia.org In this case, it would result in the insertion of an oxygen atom adjacent to the ketone's carbonyl group.

Furthermore, more potent oxidizing agents could lead to the formation of vicinal tricarbonyl amides. For instance, hypervalent iodine reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) have been successfully used for the direct oxidation of β-ketoamides to yield these highly functionalized products. acs.org Vigorous oxidation conditions could potentially lead to the cleavage of the carbon-carbon bonds within the molecule. ncert.nic.in The specific products derived from oxidation would be highly dependent on the reagent and conditions employed.

Amination and Chemoselectivity of β-Keto Amides

The reactivity of β-keto amides, such as this compound, in amination reactions is a subject of significant interest due to the presence of two electrophilic carbonyl groups—a ketone and an amide. The competition between these two sites for reaction with an amine nucleophile is a key aspect of their chemistry. Research has shown that β-keto amides readily undergo amination, leading to either β-aminobutenamides or N-substituted acetoacetamides. researchgate.net This reactivity is significantly influenced by the activation of both carbonyl groups through intramolecular hydrogen bonding. researchgate.net

The general chemoselectivity of these reactions is not random; it is dictated by specific reaction conditions and the structural properties of the reactants. researchgate.net This allows for the controlled synthesis of different product types from the same β-keto amide starting material. researchgate.net

The reaction of a β-keto amide with an amine can proceed via two main pathways, yielding distinct products. researchgate.net

Amination at the ketone carbonyl: This pathway leads to the formation of a β-aminobutenamide. This reaction is essentially a condensation where the amine reacts with the ketone, followed by the elimination of water.

Amination at the amide carbonyl: This pathway involves the substitution of the amide group, resulting in a new, N-substituted acetoacetamide. This is a transamidation reaction.

Studies on model β-keto amides demonstrate that the reaction outcome is highly dependent on the conditions. For instance, amination at the ketone moiety to form β-aminobutenamides is generally favored at lower temperatures with amines that are not sterically hindered. researchgate.net Conversely, amination at the amide moiety to produce N-substituted acetoacetamides tends to occur at higher temperatures, particularly with sterically bulky amines. researchgate.net It has also been observed that a β-aminobutenamide formed from a bulky amine can be converted into the more stable N-substituted acetoacetamide by heating it to a high temperature. researchgate.net

The steric hindrance of both the β-keto amide and the reacting amine plays a crucial role in determining the chemoselectivity of the amination reaction. researchgate.net

With less hindered primary amines like propylamine (B44156) and benzylamine, the reaction with acetoacetamide at 60 °C predominantly yields the β-aminobutenamide product. researchgate.net However, as the steric bulk of the amine increases, the reaction pathway shifts. For example, when reacting with the bulkier sec-butylamine (B1681703) at a higher temperature (130 °C), a mixture of the β-aminobutenamide and the N-substituted acetoacetamide is formed. researchgate.net With the even more sterically demanding tert-butylamine, the N-substituted acetoacetamide becomes the sole product, although some decomposition may occur under these harsher conditions. researchgate.net

These experimental findings are supported by Density Functional Theory (DFT) calculations, which indicate that N-substituted acetoacetamides are thermodynamically more stable than the corresponding β-aminobutenamides when the amine substituent is bulky. researchgate.net

| Entry | Amine | Temperature (°C) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Propylamine | 60 | β-Aminobutenamide (3Aa) | 97 | researchgate.net |

| 2 | Benzylamine | 60 | β-Aminobutenamide (3Ac) | Quantitative | researchgate.net |

| 3 | sec-Butylamine | 130 | β-Aminobutenamide (3Ad) + N-Substituted Acetoacetamide (4Ad) | 3Ad (41%), 4Ad (33%) | researchgate.net |

| 4 | tert-Butylamine | 130 | N-Substituted Acetoacetamide (4Ae) | 47 | researchgate.net |

The reactivity of β-keto amides is significantly enhanced by the presence of an intramolecular hydrogen bond. researchgate.net In the enol tautomer of a compound like this compound, a hydrogen bond can form between the enolic hydroxyl group and the amide carbonyl oxygen, or between the amide N-H and the ketone carbonyl oxygen. This hydrogen bonding activates both carbonyl groups, making them more susceptible to nucleophilic attack. researchgate.net

This internal activation is a key factor in why β-keto amides readily undergo amination reactions. researchgate.net The hydrogen bond can help to polarize the C=O bonds, increasing the electrophilicity of the carbonyl carbons. The specific nature of the hydrogen bonding network can influence which carbonyl group is more activated, thereby affecting the chemoselectivity of the reaction. researchgate.netrsc.org In some systems, intramolecular hydrogen bonding has been shown to be a determining factor in the potency of enzyme inhibitors by controlling the accessibility of nitrogen lone pairs for binding. rsc.org For instance, studies on α-azidoacetyl hydrazides revealed that an intramolecular hydrogen bond between the azido (B1232118) group and the amide N-H accelerates the Staudinger ligation reaction site-selectively. mdpi.com This principle of reactivity enhancement through intramolecular hydrogen bonding is directly applicable to the amination profiles of β-keto amides.

Substitution Reactions

The this compound molecule possesses multiple sites for substitution reactions. The amide nitrogen, for example, can act as a nucleophile. One notable reaction is acylation, where treatment with an acid chloride, such as benzoyl chloride, in a chloroform (B151607) solvent results in the formation of a thioanhydride, a class of compounds that has demonstrated antibacterial properties.

Furthermore, the structural framework of this compound makes it a valuable intermediate in the synthesis of other organic compounds and materials. It can participate in condensation and substitution reactions that are essential for producing aromatic acetoacetates, which serve as precursors for various polymers.

Applications in Advanced Organic Synthesis

N-(4-Methoxybenzyl)Acetoacetamide as a Versatile Synthon and Building Block in Multi-Component Reactions

This compound serves as a cornerstone synthon for generating molecular diversity through multi-component reactions (MCRs). rsc.org MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The value of this compound in this context lies in its bifunctionality. The active methylene (B1212753) group can be deprotonated to form a resonance-stabilized enolate, which acts as a potent nucleophile. This enolate can attack electrophiles, such as aldehydes or imines, initiating a cascade of reactions.

Simultaneously, the amide portion of the molecule can participate in cyclization steps, leading to the formation of complex ring structures in a highly atom-economical fashion. This dual reactivity allows it to be a key player in well-known MCRs, such as the Biginelli and Hantzsch reactions, yielding structurally intricate molecules from simple precursors. nih.govresearchgate.net

Synthesis of Complex Heterocyclic Systems

The compound is particularly adept at forming heterocyclic structures, which are central to medicinal chemistry and materials science.

The Biginelli reaction is a classic MCR that traditionally combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgyoutube.com These DHPMs are a class of compounds with significant pharmaceutical applications, including as calcium channel blockers. wikipedia.org

By replacing the standard β-ketoester with this compound, chemists can synthesize structural analogs of DHPMs. In this modified Biginelli-like reaction, the acetoacetamide (B46550) derivative provides the C-5 and C-6 atoms of the resulting pyrimidine (B1678525) ring, along with the N-substituent. This approach introduces greater molecular diversity, creating a library of compounds with potentially novel biological activities. The reaction proceeds via an acid-catalyzed condensation, with the active methylene and amide groups of this compound reacting sequentially with an aldehyde and urea (or thiourea). researchgate.netnih.govnih.gov

Table 1: Representative Biginelli Reaction for DHPM Analog Synthesis

| Component 1 | Component 2 | Component 3 | Product Class |

| Aromatic Aldehyde | This compound | Urea / Thiourea | N-Substituted Dihydropyrimidinone |

Quinoxalines are an important class of nitrogen-containing heterocycles built from a fused benzene (B151609) and pyrazine (B50134) ring. nih.govencyclopedia.pub The most common synthesis involves the condensation of an aromatic ortho-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound. encyclopedia.pub

This compound can be utilized as a precursor to the required 1,2-dicarbonyl synthon. The active methylene group within the acetoacetamide structure can undergo oxidation or nitrosation followed by hydrolysis to generate an α-keto-amide functionality. This intermediate can then react with an ortho-diamine, where the two amine groups condense with the newly formed adjacent carbonyls to forge the pyrazine ring, resulting in a substituted quinoxaline (B1680401) derivative. This strategy showcases the versatility of this compound beyond its direct use, employing it as a masked dicarbonyl equivalent.

Tetramic acids, which are characterized by a pyrrolidine-2,4-dione (B1332186) ring system, are prevalent in natural products with a wide range of biological activities. The synthesis of these structures can be achieved using β-keto amides like this compound as a key starting material.

The synthetic pathway typically involves an intramolecular cyclization of a more complex acyclic precursor derived from the initial acetoacetamide. For instance, the nitrogen atom of the amide can be functionalized with a group containing an ester, which then undergoes a Dieckmann-type condensation with the active methylene carbon. This base-catalyzed reaction forms the five-membered tetramic acid ring, with the N-(4-methoxybenzyl) group remaining as a substituent on the ring nitrogen.

The acetoacetamide scaffold is a well-established precursor for the synthesis of thiophene (B33073) derivatives, particularly through the Gewald aminothiophene synthesis. ksu.edu.sanih.gov This reaction involves the condensation of a carbonyl compound with an active methylene nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base. researchgate.net

In this context, this compound serves as the carbonyl component. The reaction proceeds by forming a Knoevenagel condensation product between the acetoacetamide and the nitrile, which is then attacked by sulfur. A subsequent intramolecular cyclization and tautomerization yields a highly substituted 2-aminothiophene derivative. researchgate.netresearchgate.net This method is of broad importance as thiophenes are a privileged structure in medicinal chemistry. nih.gov

Table 2: Gewald Synthesis of Thiophenes using an Acetoacetamide

| Component 1 | Component 2 | Component 3 | Product Class |

| This compound | Malononitrile / Ethyl Cyanoacetate | Elemental Sulfur | 2-Amino-3-carboxamido-thiophene Derivatives |

Utilization in Polymer Chemistry and Specialty Materials

Beyond its role in constructing discrete molecules, this compound is also utilized in the field of polymer chemistry and the production of specialty materials. Its bifunctional nature allows it to act as a monomer or a cross-linking agent in polymerization reactions. The presence of both amide and ketone functionalities, along with the aromatic ring, can impart specific properties such as thermal stability, adhesion, and tailored solubility to the resulting polymers. Its ability to participate in condensation reactions makes it a candidate for creating novel polyamides or other advanced materials where its specific structural motifs are desired.

The Versatile Role of this compound in Synthesis and Medicinal Chemistry

This compound, a notable chemical compound, is gaining significant attention for its diverse applications in both advanced organic synthesis and medicinal chemistry research. This article explores the specific contributions of this compound, detailing its involvement in the creation of polymeric materials and its potential as a scaffold in the development of new therapeutic agents.

The unique structure of this compound makes it a valuable intermediate in the synthesis of a variety of organic compounds. Its ability to participate in several chemical reactions allows for the creation of complex molecules, particularly in the field of polymer chemistry.

Participation in Condensation and Substitution Reactions for Polymeric Precursors

This compound plays a crucial role in condensation and substitution reactions, which are fundamental processes in the formation of polymers. In these reactions, the compound acts as a building block, contributing to the growing polymer chain. libretexts.org This process, known as polycondensation, involves the repeated condensation of monomers to form a polymer, and is a key method for producing a wide range of commercially important materials. libretexts.orgtowson.edu The reactivity of this compound allows it to be incorporated into polymer backbones, influencing the final properties of the material.

Synthesis of Aromatic Acetoacetates for Polymeric Applications

A significant application of this compound is in the synthesis of aromatic acetoacetates. These resulting aromatic acetoacetates are themselves important precursors for various polymeric materials. The presence of the aromatic ring and the acetoacetate (B1235776) group in the structure of this compound facilitates the creation of polymers with specific and desirable characteristics, such as thermal stability and rigidity.

Exploration in Medicinal Chemistry Research as a Synthetic Intermediate

Beyond its use in materials science, this compound is also a compound of interest in the field of medicinal chemistry. It serves as a key synthetic intermediate in the quest for new drugs and therapeutic agents.

Contribution to Scaffold Construction in Drug Discovery

In drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. This allows for the creation of a library of related compounds that can be screened for biological activity. rsc.orgnih.govnih.gov this compound provides a versatile scaffold for the synthesis of novel molecules with potential therapeutic applications. Its inherent structural features can be modified through various chemical reactions to produce a diverse range of derivatives, increasing the chances of discovering a new drug candidate. rsc.org

In Vitro Studies of Molecular Interactions and Effects

To understand the therapeutic potential of compounds derived from this compound, researchers conduct in vitro studies. These laboratory-based experiments investigate the compound's interactions with biological molecules and its effects on cellular processes.

Inflammation is a key process in many diseases, and researchers are actively seeking new anti-inflammatory agents. nih.gov Studies have shown that certain compounds can reduce the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. nih.govnih.gov Research indicates that this compound and its derivatives exhibit potential anti-inflammatory properties. For instance, some studies have demonstrated that related compounds can suppress the expression of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in cell-based assays. nih.gov

Table 1: Effect of a Novel Compound (HPT) on Pro-inflammatory Cytokine mRNA Expression

| Treatment | TNF-α mRNA Expression | IL-1β mRNA Expression | IL-6 mRNA Expression |

| Control | Baseline | Baseline | Baseline |

| LPS-induced | Increased | Increased | Increased |

| HPT + LPS | Reduced | Reduced | Reduced |

| Data adapted from a study on a novel anti-inflammatory compound, demonstrating the principle of cytokine reduction. nih.gov |

Enzymes are crucial for many biological processes, and inhibiting their activity can be a therapeutic strategy for various diseases. nih.govnih.gov this compound and its derivatives are being investigated for their ability to inhibit specific enzymes. The mechanism of inhibition, whether it be competitive, non-competitive, or uncompetitive, provides valuable information for drug design and development. nih.govresearchgate.net For example, a competitive inhibitor will compete with the natural substrate for the enzyme's active site. Understanding these mechanisms allows for the optimization of the compound's structure to enhance its inhibitory activity and selectivity. researchgate.net

Table 2: Types of Enzyme Inhibition

| Inhibition Type | Description |

| Competitive | Inhibitor binds only to the free enzyme at the active site. |

| Non-competitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. |

| This table provides a general overview of common enzyme inhibition mechanisms. nih.gov |

Exploration in Medicinal Chemistry Research as a Synthetic Intermediate

In Vitro Studies of Molecular Interactions and Effects

Structural Features Supporting Molecular Target Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The therapeutic potential of this compound is intrinsically linked to its molecular architecture, which facilitates specific interactions with biological targets. The arrangement of its functional groups allows for a combination of hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition and the stability of the ligand-receptor complex.

The key structural components of this compound that contribute to these interactions include the acetoacetamide moiety and the 4-methoxybenzyl group. The acetoacetamide portion contains a secondary amide and two carbonyl groups, all of which can participate in hydrogen bonding. The amide (N-H) group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl groups and the amide are potential hydrogen bond acceptors.

The 4-methoxybenzyl group, on the other hand, primarily contributes to hydrophobic and other non-covalent interactions. The phenyl ring can engage in π-π stacking with aromatic residues of a target protein, and the entire benzyl (B1604629) moiety can fit into hydrophobic pockets of a binding site. The methoxy (B1213986) group (-OCH₃) at the para position of the benzyl ring influences the electronic properties of the aromatic system and can also participate in weaker C-H⋯O hydrogen bonds.

Detailed structural analyses of analogous compounds provide insight into the specific interactions that this compound can form. For instance, crystal structure studies of related N-benzylacetamide derivatives reveal the formation of intermolecular hydrogen bonds, such as N-H⋯O, which are critical for stabilizing the crystal lattice and are indicative of the compound's ability to interact with biological macromolecules. nih.gov In a study of N-(2-methoxy-benzyl)-acetamide, a close analog, the amide group was found to be involved in hydrogen bonding. researchgate.neteurjchem.com

Computational studies, such as molecular docking, have further elucidated the binding modes of similar molecules. These studies show that the benzylacetamide core can effectively dock into the binding sites of various enzymes, including those relevant to cancer therapy. researchgate.neteurjchem.com The interactions observed in these models often involve a combination of hydrogen bonds with key amino acid residues and hydrophobic interactions with nonpolar regions of the binding pocket. The biological activity of N-substituted acetamides is often influenced by the nature of the terminal substituents, suggesting that these groups play a significant role in the molecule's bioactive conformation. researchgate.net

The following interactive table summarizes the key structural features of this compound and their potential roles in molecular target interactions, based on findings from related compounds.

Interactive Data Table: Structural Features and Molecular Interactions of this compound

| Structural Feature | Potential Interaction Type | Interacting Partner in Molecular Target | Significance in Binding |

| Acetoacetamide Moiety | |||

| Amide (N-H) Group | Hydrogen Bond Donor | Carbonyl oxygen or other electronegative atoms of amino acid residues (e.g., Asp, Glu, main-chain carbonyls) | Anchors the ligand in the binding site. |

| Amide Carbonyl (C=O) Group | Hydrogen Bond Acceptor | N-H groups of amino acid residues (e.g., Asn, Gln, main-chain amides) | Contributes to the specificity and stability of the complex. |

| Keto-Carbonyl (C=O) Groups | Hydrogen Bond Acceptor | N-H groups of amino acid residues | Provides additional anchoring points. |

| 4-Methoxybenzyl Group | |||

| Benzyl Phenyl Ring | Hydrophobic Interactions, π-π Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp), nonpolar aliphatic residues (e.g., Leu, Val) | Orients the molecule within the binding pocket and enhances binding affinity. |

| Methoxy (-OCH₃) Group | Weak C-H⋯O Hydrogen Bonds, Hydrophobic Interactions | Various residues in the binding site | Fine-tunes the electronic properties and orientation of the benzyl group. |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms. For N-(4-Methoxybenzyl)Acetoacetamide, both proton (¹H) and carbon-13 (¹³C) NMR studies are pivotal in assigning the specific arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Signal Assignments

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals a series of distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).

The analysis of the ¹H NMR spectrum shows characteristic signals for the protons of the 4-methoxybenzyl group and the acetoacetamide (B46550) moiety. The protons of the methoxy (B1213986) group (-OCH₃) typically appear as a sharp singlet at approximately 3.8 ppm. The benzylic protons (-CH₂-) adjacent to the nitrogen atom are observed as a doublet around 4.3-4.4 ppm, with the splitting arising from coupling with the adjacent amide proton (N-H). The aromatic protons of the benzene (B151609) ring exhibit a characteristic splitting pattern in the range of 6.8 to 7.2 ppm. Specifically, the two protons ortho to the methoxy group and the two protons meta to it often appear as distinct doublets due to their different chemical environments. The amide proton (N-H) itself usually presents as a broad singlet or a triplet (due to coupling with the benzylic protons) in the region of 6.5-8.0 ppm.

Within the acetoacetamide portion of the molecule, the methyl protons (-CH₃) of the acetyl group give rise to a singlet at approximately 2.2 ppm. The methylene (B1212753) protons (-CH₂-) of the acetoacetyl group are observed as a singlet around 3.4 ppm. It is noteworthy that this compound can exist in keto-enol tautomeric forms, which can influence the ¹H NMR spectrum. However, in many common solvents, the keto form is predominant.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet | 3H | -C(O)CH ₃ |

| ~3.4 | Singlet | 2H | -C(O)CH ₂C(O)- |

| ~3.8 | Singlet | 3H | -OCH ₃ |

| ~4.3-4.4 | Doublet | 2H | Ar-CH ₂-NH- |

| ~6.8-7.2 | Multiplet | 4H | Aromatic Protons |

| ~6.5-8.0 | Broad Singlet/Triplet | 1H | -NH - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Chemical Shift Interpretation

The ¹³C NMR spectrum provides a detailed carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR are more spread out than in ¹H NMR, allowing for a clearer distinction between different carbon environments.

While a publicly available, fully assigned experimental ¹³C NMR spectrum for this compound is not readily found in the literature, a predicted spectrum can be interpreted based on the known chemical shift ranges for similar functional groups and structures, such as N-(4-methoxyphenyl)acetamide and 4-methoxybenzyl acetate.

The carbonyl carbons of the amide and ketone groups are expected to appear significantly downfield, typically in the range of 165-205 ppm. The aromatic carbons of the 4-methoxybenzyl group would be found in the 114-160 ppm region. The carbon atom attached to the methoxy group (C-O) is expected to be the most downfield of the aromatic carbons, around 159 ppm, while the other aromatic carbons will have shifts influenced by the electron-donating methoxy group and the electron-withdrawing amide linkage. The benzylic carbon (-CH₂-) is anticipated to resonate around 43 ppm. The methoxy carbon (-OCH₃) itself should appear at approximately 55 ppm. In the acetoacetamide moiety, the methyl carbon (-CH₃) would be found upfield, around 30 ppm, and the methylene carbon (-CH₂-) adjacent to the two carbonyl groups would be at approximately 50 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~30 | -C(O)C H₃ |

| ~43 | Ar-C H₂-NH- |

| ~50 | -C(O)C H₂C(O)- |

| ~55 | -OC H₃ |

| ~114 | Aromatic C-H (ortho to -OCH₃) |

| ~129 | Aromatic C-H (meta to -OCH₃) |

| ~130 | Aromatic C (ipso, attached to CH₂) |

| ~159 | Aromatic C (attached to -OCH₃) |

| ~167 | Amide Carbonyl (-C (O)NH-) |

| ~205 | Ketone Carbonyl (-C (O)CH₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Key Functional Group Vibrations (e.g., Carbonyl, Amide N-H)

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected around 1715 cm⁻¹ corresponding to the stretching vibration of the ketonic carbonyl group (C=O). The amide carbonyl (C=O) stretching vibration typically appears at a lower wavenumber, around 1650 cm⁻¹, due to resonance effects.

Another significant feature is the N-H stretching vibration of the secondary amide, which is observed as a sharp peak in the region of 3300-3400 cm⁻¹. The C-N stretching vibration of the amide group can be found in the 1200-1350 cm⁻¹ range. The presence of the aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching of the methoxy group is expected to show a strong absorption band around 1250 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 | N-H Stretch | Secondary Amide |

| >3000 | C-H Stretch | Aromatic |

| ~2850-2960 | C-H Stretch | Aliphatic |

| ~1715 | C=O Stretch | Ketone |

| ~1650 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound with high confidence. For this compound, with a molecular formula of C₁₂H₁₅NO₃, the calculated exact mass is 221.1052 atomic mass units (amu). Experimental HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, confirming the elemental composition of the molecule.

Theoretical and Computational Studies

Computational chemistry serves as a vital tool for predicting and understanding the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT) allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

DFT calculations are instrumental in predicting the electronic properties and confirming the molecular stability of a compound. By solving the Schrödinger equation for the system, researchers can obtain valuable information about the distribution of electrons and the forces holding the molecule together. In the case of the related compound N-(2-methoxy-benzyl)-acetamide (2MBA), DFT calculations were successfully employed to validate its crystal structure. nih.gov Such studies typically confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, indicating a stable molecular configuration. nih.gov

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. For the related compound 2MBA, a full geometry optimization was performed using the B3LYP/6-311G++(d,p) level of theory. nih.gov This provides precise bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov Conformation analysis, often performed through Potential Energy Surface (PES) scans, helps identify the most stable conformer of a molecule by rotating specific dihedral angles and calculating the corresponding energy changes. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Related Compound (2MBA) (Data based on a study of N-(2-methoxy-benzyl)-acetamide) nih.gov

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (Aromatic) | ~1.38 |

| C-N (Amide) | ~1.35 |

| C=O (Amide) | ~1.24 |

| C-O-C (Ether) | ~117° |

This table illustrates the type of data obtained from geometry optimization. Actual values for N-(4-Methoxybenzyl)Acetoacetamide would require a specific computational study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For the related molecule 2MBA, the HOMO and LUMO energies were calculated. nih.gov The HOMO was found to be localized on the methoxy-benzyl portion of the molecule, indicating this is the likely site for electrophilic attack. The LUMO was distributed across the acetamide (B32628) moiety.

Table 2: Illustrative FMO Properties for a Related Compound (2MBA) (Data based on a study of N-(2-methoxy-benzyl)-acetamide) nih.gov

| Parameter | Energy (eV) |

| EHOMO | -6.12 |

| ELUMO | -0.78 |

| Energy Gap (ΔE) | 5.34 |

This table showcases typical FMO data. The specific values for this compound would differ.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

In the analysis of the related compound 2MBA, the MEP map showed that the most negative potential was located around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interaction. nih.gov The most positive potential was found near the amide hydrogen, indicating its role as a hydrogen bond donor. nih.gov

Computational chemistry provides powerful tools to explore the pathways of chemical reactions, offering insights into transition states and reaction intermediates that are often fleeting and difficult to observe experimentally. By modeling the reaction coordinates, chemists can calculate activation energies and determine the most likely mechanism for a given transformation. For a molecule like this compound, computational studies could elucidate the mechanisms of its synthesis, such as the condensation reaction between 4-methoxybenzylamine (B45378) and an acetoacetic ester, or its participation in further chemical transformations. Such studies can help optimize reaction conditions by identifying the rate-limiting steps and potential byproducts.

Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology that aims to build mathematical models correlating the chemical structure of a series of compounds with their reactivity. These models use calculated molecular descriptors (representing electronic, steric, and hydrophobic properties) as independent variables to predict the reaction rate or equilibrium constant (the dependent variable). While no specific QSRR studies on this compound are available, this approach could be applied to a series of related N-benzylacetoacetamide derivatives to understand how substituents on the benzyl (B1604629) ring or modifications to the acetoacetamide (B46550) chain influence their reactivity in a particular chemical process. This would enable the predictive design of new molecules with desired reactivity profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(4-Methoxybenzyl)Acetoacetamide, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via amidation reactions. A common route involves reacting 4-methoxybenzaldehyde with acetylacetone in the presence of a coupling agent (e.g., DCC or EDC) under reflux in ethanol or methanol. For example, a reflux time of 6–8 hours at 60–80°C in ethanol yields ~70–85% product . Optimization strategies include:

-

Catalyst Selection : Use of acidic catalysts (e.g., p-TSA) to accelerate amide bond formation.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

-

Purification : Recrystallization from ethanol enhances purity (>95%) .

Synthetic Route Reagents/Conditions Yield (%) Purity (%) Amidation (Ethanol) 4-Methoxybenzaldehyde, Acetylacetone, DCC, 60°C 78 92 Reductive Amination* NaBH3CN, pH 4–5, MeOH 85 95 Note: Reductive amination is applicable for derivatives but requires pH control .

Q. Which spectroscopic and analytical techniques are most effective for characterizing This compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR in deuterated chloroform (CDCl) resolve key signals:

- Methoxy group: δ ~3.8 ppm (singlet, 3H).

- Acetoacetamide backbone: δ 2.2–2.4 ppm (CH) and δ 3.3–3.5 ppm (CH) .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O of methoxy group) confirm functional groups .

- Mass Spectrometry : ESI-HRMS provides exact mass confirmation (CHNO, m/z calcd 221.1052) .

Q. What are the solubility and stability profiles of This compound under laboratory conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water (<1 mg/mL) but dissolves readily in polar organic solvents (ethanol, DMSO, chloroform). Ethanol is preferred for recrystallization .

- Stability : Stable at room temperature in dry, dark conditions for >6 months. Degradation occurs under prolonged UV exposure or in acidic/basic media (pH <3 or >10), forming hydrolyzed byproducts .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the reactivity of This compound in solid-state reactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals that hydrogen-bonding networks (N–H⋯O and C–H⋯O) stabilize the crystal lattice, reducing reactivity in the solid state. For example, the methoxy group participates in weak C–H⋯O interactions (2.8–3.2 Å), which may sterically hinder nucleophilic attacks . Computational studies (DFT) can model these interactions to predict reactivity hotspots .

Q. How can computational methods (e.g., MD simulations) predict the biological or catalytic activity of This compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina. Parameters include binding affinity (ΔG) and binding pose analysis.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize derivatives .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., LogP, bioavailability) to optimize lead compounds .

Q. What strategies resolve contradictions in reported reaction outcomes for This compound synthesis?

- Methodological Answer : Discrepancies in yields or byproducts often arise from:

- Reagent Purity : Impurities in 4-methoxybenzaldehyde (>98% purity required) reduce yields. Verify via GC-MS .

- Reaction Atmosphere : Moisture-sensitive steps require inert conditions (N/Ar).

- Analytical Cross-Validation : Use orthogonal techniques (HPLC, NMR) to confirm product identity when conflicting data arise .

Safety and Handling

Q. What safety protocols are critical when handling This compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential dust/aerosol formation.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.